2-Azaspiro[3.3]heptan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-1-2-6(5)3-7-4-6/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULHFIDPZFSUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Azaspiro 3.3 Heptan 5 One and Its Precursors
Cycloaddition Reactions in Spirocyclic Azetidine (B1206935) Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the spirocyclic azetidine core of 2-azaspiro[3.3]heptan-5-one. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.
[2+2] Cycloaddition Approaches
[2+2] cycloaddition reactions, which involve the union of two two-atom components, are a cornerstone in the synthesis of four-membered rings like azetidines.
One notable approach is the thermal [2+2] cycloaddition . This method has been successfully employed to synthesize 1-azaspiro[3.3]heptanes, which are structural isomers of the target compound. The key step involves the reaction of an exocyclic alkene with chlorosulfonyl isocyanate (Graf's isocyanate) to form a spirocyclic β-lactam. researchgate.netresearchgate.net Subsequent reduction of the lactam ring with alane yields the desired 1-azaspiro[3.3]heptane framework. researchgate.netresearchgate.net This strategy has proven to be scalable, allowing for the production of over 50 grams of the spirocycle. rsc.org
The aza-Paterno-Büchi reaction , a photochemical [2+2] cycloaddition of an imine and an alkene, represents another viable pathway. A photocatalytic, DNA-compatible version of this reaction has been developed for the synthesis of sp³-rich azetidines, including spirocyclic products. thieme-connect.com This method utilizes visible light-mediated energy transfer catalysis to facilitate the cycloaddition of isoxazoline (B3343090) carboxylates and alkenes. thieme-connect.com A key feature of this reaction is its unusual regioselectivity, which is attributed to the formation of a triplet-state oxime from the isoxazoline carboxylate. thieme-connect.com
The Staudinger reaction, involving the cycloaddition of a ketene (B1206846) and an imine, has also been adapted for the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones. rsc.org This one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride can be manipulated to control the diastereoselectivity of the resulting spiro-β-lactam. rsc.org
Enantioselective Synthesis via Asymmetric Catalysis
The development of enantioselective methods is crucial for producing chiral spirocyclic compounds for pharmaceutical applications. Asymmetric catalysis, particularly Phase-Transfer Catalysis (PTC) , has emerged as a powerful tool in this regard.
While specific examples for the direct enantioselective synthesis of this compound using PTC are not detailed in the provided search results, the general applicability of asymmetric catalysis is highlighted in the synthesis of enantio-enriched spirooxindole-β-lactams. nih.gov This method utilizes a homobenzotetramisole (HBTM)-catalyzed Mannich/lactamization cascade reaction of isatin-derived imines with aryl acetic acids, achieving high yields and excellent enantioselectivities. nih.gov
An asymmetric synthesis of a spirocyclic azetidine has been achieved with high diastereoselectivity by reacting the lithium enolate of ethyl cyclobutanecarboxylate (B8599542) with a Davis–Ellman's imine, followed by reduction and intramolecular substitution. rsc.org
Strain-Release Driven Spirocyclization Strategies
The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the construction of more complex molecular architectures, including spirocycles.
Utilization of Strained Ring Systems
A prominent example of this strategy involves the use of azabicyclo[1.1.0]butanes (ABBs) . These highly strained molecules serve as versatile precursors for a variety of azetidine-containing compounds. researchgate.netnih.gov The reaction of lithiated ABB with electrophiles containing a nucleophilic atom can generate intermediates that are primed for strain-release driven spirocyclization. nih.gov
Specifically, the addition of lithiated ABB to silyl-protected alcohol-containing carboxylate esters or Weinreb amides produces stable azabicyclo[1.1.0]butyl ketones. nih.gov These intermediates can then undergo electrophile-induced spirocyclization.
Electrophile-Induced Spirocyclization Pathways
Upon activation with an electrophile, the ABB-ketone precursors undergo an intramolecular spirocyclization. nih.gov This process is often accompanied by the desilylation of the protecting group on the alcohol. nih.gov While Lewis acids like boron trifluoride have been found to be ineffective in promoting this cyclization, triflic and trifluoroacetic anhydrides successfully yield the desired spirocyclic products in good yields. arkat-usa.org This methodology allows for the synthesis of a diverse range of spiro-azetidines with varying ring sizes and functionalities. nih.govarkat-usa.org
A Friedel-Crafts-type spirocyclization of ABBs has also been developed. arkat-usa.org In this approach, azabicyclo[1.1.0]butyl carbinols, synthesized from the reaction of lithiated ABB with β-aryl aldehydes, undergo spirocyclization when treated with a Brønsted acid like HBF₄. arkat-usa.org
Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Tandem reactions, also known as cascade reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates.
A three-component reaction for the synthesis of complex spiro heterocyclic compounds involves the reaction of 3-alkylidene-2-oxindoles, aldehydes, and pyrrolidine, promoted by acetic acid. nih.gov This reaction proceeds through the in situ generation of an azomethine ylide followed by a 1,3-dipolar cycloaddition to give the spirocyclic products with good yields and diastereoselectivity. nih.gov
Another example is a four-component Ugi reaction used to synthesize spirocyclic-bis-β-lactams. nih.gov The Ugi adduct, formed from 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides, undergoes two sequential intramolecular cyclizations under basic conditions to form the spiro-β-lactam structure. nih.gov
Silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(azetidin-3-ylidene)acetate and imines derived from α-amino acid methyl esters have been used to produce azetidine-containing spirocycles in moderate to good yields. researchgate.net Furthermore, thermal 1,3-dipolar cycloaddition reactions using 3-oxetanone (B52913) with secondary α-amino acids or their esters also yield spirocyclic products. researchgate.netwhiterose.ac.uk
The following table summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Key Reaction Type | Precursors | Product Type | Key Features | Reference(s) |
| Thermal Cycloaddition | [2+2] Cycloaddition | Exocyclic alkene, Chlorosulfonyl isocyanate | 1-Azaspiro[3.3]heptane | Scalable, forms β-lactam intermediate | researchgate.netresearchgate.netrsc.org |
| Aza-Paterno-Büchi | Photocatalytic [2+2] Cycloaddition | Isoxazoline carboxylates, Alkenes | Spirocyclic azetidines | DNA-compatible, visible-light mediated | thieme-connect.com |
| Strain-Release Spirocyclization | Electrophile-induced cyclization | Azabicyclo[1.1.0]butyl ketones | Spiro-azetidines | Utilizes strained precursors, modular | researchgate.netnih.govarkat-usa.org |
| Multi-Component Reaction | 1,3-Dipolar Cycloaddition | 3-Alkylidene-2-oxindoles, Aldehydes, Pyrrolidine | Spiro-pyrrolidines | High efficiency, good diastereoselectivity | nih.gov |
| Ugi Four-Component Reaction | Tandem Cyclization | Formylquinolines, Chloroacetic acid, Amines, Isocyanides | Spiro-β-lactams | Forms two rings sequentially | nih.gov |
| Silver-Catalyzed Cycloaddition | 1,3-Dipolar Cycloaddition | Azetidinylidene acetate, Imines | Azetidine-containing spirocycles | Moderate to good yields | researchgate.net |
Tandem Hydroxymethylation and Aminomethylation Reactions
Tandem reactions offer a powerful approach to building molecular complexity in a single pot, enhancing efficiency by reducing the number of intermediate purification steps. One such strategy applicable to the synthesis of spirocyclic azetidines, the core of this compound, involves a tandem hydroxymethylation and aminomethylation of β-keto phosphonates.
This sequence is initiated by reacting a β-keto phosphonate (B1237965) with N-nosyl-O-(2-bromoethyl)hydroxylamine. This process allows for the construction of 1,3-aminoalcohols and spirocyclic azetidines, which are direct precursors to the target ketone. researchgate.net The methodology capitalizes on the reactivity of the β-keto phosphonate to first undergo hydroxymethylation, followed by an intramolecular aminomethylation to form the strained four-membered azetidine ring. This approach provides a streamlined pathway to the spirocyclic core structure. researchgate.net
Sequential Horner–Wadsworth–Emmons, Michael, and Aldol Reactions
Multi-step sequential reactions are a cornerstone of modern organic synthesis, allowing for the controlled construction of complex architectures. A conceptual pathway to this compound can be envisioned through a sequence combining the Horner–Wadsworth–Emmons (HWE) olefination, a Michael addition, and an intramolecular Aldol reaction.
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and aldehydes or ketones. wikipedia.orgconicet.gov.ar In this proposed sequence, an HWE reaction would first be employed to construct an α,β-unsaturated carbonyl compound, which serves as a key intermediate.
Key Steps in the Proposed Sequence:
Horner–Wadsworth–Emmons (HWE) Reaction: This step creates an electron-deficient alkene, typically an α,β-unsaturated ester or ketone, which is primed for subsequent nucleophilic attack. The HWE reaction is known for its high reliability and the fact that its water-soluble phosphate (B84403) byproducts are easily removed. wikipedia.orgresearchgate.net
Michael Addition: The α,β-unsaturated system generated in the first step then undergoes a conjugate addition (Michael reaction) with a suitable nitrogen-containing nucleophile. This step introduces the nitrogen atom that will become part of the azetidine ring and sets up the precursor for the final cyclization.
Intramolecular Aldol Reaction: The final step involves an intramolecular Aldol condensation. Following the Michael addition, the resulting intermediate is designed to possess a ketone and an enolizable proton positioned appropriately to facilitate a ring-closing reaction, forming the second four-membered ring and yielding the spiro[3.3]heptan-5-one skeleton.
While a single report detailing this exact three-step sequence for this compound is not prominent, the individual reactions are fundamental in organic synthesis. For instance, a three-step sequence involving an HWE olefination, followed by a Corey–Chaikovsky cyclopropanation and hydrolysis, has been used to access a related 5-azaspiro[2.3]hexane system on a gram scale. rsc.org
Metal-Catalyzed Synthetic Routes (e.g., Ti(IV)-mediated coupling, Pd-catalyzed reactions)
Metal-catalyzed reactions have become indispensable for the synthesis of complex heterocyclic systems, including spirocycles. Titanium (IV) and Palladium (Pd) catalysts, in particular, have been effectively utilized to construct the strained rings of azaspiro[3.3]heptane derivatives.
Titanium(IV)-Mediated Synthesis
Titanium(IV)-mediated reactions provide a powerful method for constructing spirocyclic NH-azetidines from oxime ethers. nih.gov This transformation proceeds via a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to generate the four-membered N-heterocyclic ring in a single step. nih.govresearchgate.net This method is notable for its ability to create structurally diverse and previously unreported NH-azetidines, which can be subsequently oxidized to the corresponding this compound. nih.gov Ti(IV) has also been employed in other contexts, such as mediating the coupling of epoxides and carboxylic acids and in condensation reactions to form specific olefin geometries. nih.govmdpi.com
Palladium-Catalyzed Reactions
Palladium catalysis offers a versatile platform for C-C and C-N bond formation. Intramolecular coupling reactions catalyzed by palladium are particularly useful for synthesizing nitrogen-containing spirocyclic compounds. sci-hub.se One such strategy involves the intramolecular coupling of amino-tethered vinyl halides with ketones, esters, or nitriles. sci-hub.se For example, the cyclization of a β-amino ketone can occur at a methine position to afford an azaspirocyclic ketone in high yield. sci-hub.se
Researchers have developed various palladium-catalyzed cascade reactions to construct azaspiro skeletons. For instance, dienyl ketone oximes can undergo a palladium-catalyzed cascade cyclization to form 1-azaspiro[4.4]nonane systems. thieme-connect.com Optimization of these reactions often involves screening different palladium sources, ligands, and bases to maximize the yield of the desired spirocycle.
| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Ti(Oi-Pr)₄ / Grignard Reagent | Kulinkovich-type Cyclization | Oxime Ethers | Spirocyclic NH-Azetidines | nih.govresearchgate.net |
| Pd(PPh₃)₄ / Base (e.g., Et₃N, K₂CO₃) | Cascade Cyclization | Dienyl Ketone Oximes | Spiro Imines | thieme-connect.com |
| Pd(PPh₃)₄ / PhOK | Intramolecular α-Alkenylation | Amino-tethered Vinyl Halides | Azaspirocyclic Ketones | sci-hub.se |
| Pd(TFA)₂ / dppb / Et₃N | Cross-coupling | Spiro-pyrrolidine Precursors | Aza-Spirocyclic Phosphine (B1218219) Oxides | researchgate.net |
Scalable Synthetic Protocols and Process Optimization
The transition from laboratory-scale synthesis to large-scale production is a critical challenge in chemical development. For 2-azaspiro[3.3]heptane and its derivatives, several scalable synthetic protocols have been developed, focusing on cost-effectiveness, safety, and efficiency.
One successful strategy for scalable synthesis involves reordering the reaction sequence to avoid the use of costly or difficult-to-handle intermediates. For example, a scalable route to a key intermediate for an antibiotic candidate involved a double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868). acs.org This protecting-group-free route was demonstrated on a 100 g scale with an isolated yield of 87% and >99% purity, showcasing a significant improvement over previous methods that relied on the less efficient formation of the parent 2-oxa-6-azaspiro[3.3]heptane. acs.org
Process optimization often focuses on the stability and handling of key intermediates. The parent 2-oxa-6-azaspiro[3.3]heptane, a related and important building block, can be challenging to handle. A significant process improvement was the development of a scalable approach to its sulfonate salts (e.g., besylate, tosylate), which are stable, crystalline, non-hygroscopic, and highly soluble, making them much more suitable for large-scale chemical conversions. thieme.de
Furthermore, synthetic routes to functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been scaled to produce multigram quantities. univ.kiev.uaresearchgate.net These syntheses often employ robust and well-established reactions that can be reliably performed on a larger scale, ensuring access to these important building blocks for drug discovery programs. researchgate.net The development of a scalable, multi-gram synthesis of a 5-azaspiro[2.3]hexane derivative, although low-yielding in one step, demonstrates that even challenging transformations can be adapted for larger scales. rsc.org
| Compound/Core Structure | Key Strategy | Scale | Reported Yield | Reference |
|---|---|---|---|---|
| 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Protecting group-free, double N-alkylation | 100 g | 87% | acs.org |
| 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Formation of stable, crystalline salts | Well-scalable | Not specified | thieme.de |
| Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid | Facile and robust transformations | Multigram | Good yields | univ.kiev.uaresearchgate.net |
| 5-Azaspiro[2.3]hexane derivative | HWE, cyclopropanation, hydrolysis sequence | 10 g | Low-yielding step, but scalable | rsc.org |
Mechanistic Investigations of Formation and Transformation Reactions
Elucidation of Reaction Mechanisms in Spirocyclization
The formation of the 2-azaspiro[3.3]heptane skeleton often proceeds through spirocyclization reactions, where the construction of the two four-membered rings is a key mechanistic feature. One notable method involves the reaction of an azetidin-3-one (B1332698) with a sulfur ylide, which leads to the formation of an epoxide intermediate that subsequently rearranges to the desired spirocyclic ketone. thieme-connect.com
A well-documented approach for the synthesis of 2-azaspiro[3.3]heptan-5-one involves the Trost method, which utilizes cyclopropyldiphenylsulfonium (B12995318) tetrafluoroborate. thieme-connect.com This reagent reacts with an N-protected azetidin-3-one, such as N-benzhydryl-azetidin-3-one (191), in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). thieme-connect.com The reaction proceeds through the formation of an intermediate epoxide (192). thieme-connect.com This epoxide then undergoes a rearrangement facilitated by a substoichiometric amount of lithium iodide to yield the this compound (193). thieme-connect.com
Another significant spirocyclization strategy is the halogen-mediated ring-formation. This approach uses 1,3-bis-electrophiles, such as 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), which undergo ring closure via nucleophilic attack. smolecule.com For instance, the alkylation of an amine nucleophile with BBMO proceeds through a dual alkylation process where the amine sequentially displaces the bromide ions from the bis-electrophile, leading to the formation of both four-membered rings. smolecule.com
Furthermore, visible light-mediated energy transfer catalysis has emerged as a modern tool for constructing related azaspiro[3.3]heptane frameworks. nih.govrsc.org This photochemical approach often involves the [2+2] cycloaddition of an alkene and an imine or a related species, proceeding through a biradical intermediate. nih.gov
Role of Intermediates and Transition States
The intermediates and transition states in the synthesis of this compound and its analogs play a pivotal role in determining the reaction pathway and final product distribution. In the Trost-type synthesis, the formation of the spiro-epoxide intermediate (192) is a critical step. thieme-connect.com The subsequent rearrangement to the ketone is believed to proceed through a transition state stabilized by the lithium cation, which coordinates to the epoxide oxygen, facilitating the ring expansion and formation of the cyclobutanone (B123998) ring.
In halogen-mediated spirocyclizations, the reaction proceeds through a stepwise alkylation mechanism. Computational studies suggest that the rigidity of the intermediate formed after the first alkylation minimizes competing side reactions, thereby ensuring high regioselectivity and efficient formation of the second ring. smolecule.com
Influence of Catalysis and Reaction Conditions on Pathway Selectivity
Catalysis and reaction conditions are paramount in directing the outcome of synthetic routes toward this compound and its derivatives. In the Trost synthesis, the choice of base and the use of lithium iodide as a catalyst for the epoxide rearrangement are crucial for high yields. thieme-connect.com The temperature also plays a significant role, with the initial reaction often carried out at low temperatures (-40 °C) to control the reactivity of the sulfur ylide. thieme-connect.com
In halogen-mediated cyclizations, the choice of base and solvent can significantly impact the reaction efficiency. For example, in the synthesis of a related 2-oxa-6-azaspiro[3.3]heptane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was found to be a superior base, and the reaction temperature was optimized to achieve complete conversion. thieme.de Similarly, in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, a systematic screening of bases and solvents was conducted to optimize the yield. acs.org The addition of catalysts like potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) was also investigated to enhance the reaction rate. acs.org
Visible light-mediated syntheses rely on a photocatalyst, such as iridium complexes, to facilitate the reaction. nih.govrsc.org The choice of photocatalyst and light source (e.g., blue LEDs) are critical parameters that influence the reaction time and efficiency. nih.gov These reactions are often performed under mild, open-to-air conditions, highlighting the practical advantages of this methodology. rsc.org
The table below summarizes the influence of various reaction parameters on the synthesis of 2-azaspiro[3.3]heptane derivatives.
| Reaction Type | Key Reagents/Catalysts | Critical Conditions | Effect on Selectivity/Yield | Reference |
| Trost Synthesis | Cyclopropyldiphenylsulfonium tetrafluoroborate, KHMDS, LiI | Low temperature (-40 °C) for ylide reaction, subsequent warming | LiI catalyzes epoxide rearrangement, optimizing yield. | thieme-connect.com |
| Halogen-mediated Cyclization | 3,3-bis(bromomethyl)oxetane, DBU | Optimized temperature (e.g., 60-100 °C) | Choice of base and temperature are crucial for high conversion and selectivity. | thieme.deacs.org |
| Visible Light-mediated Cycloaddition | Iridium photocatalyst | Blue LED irradiation, ambient temperature | Photocatalyst enables the reaction under mild conditions, influencing reaction time and efficiency. | nih.govrsc.org |
Stereochemical Control and Stereoselectivity in Synthetic Routes
Achieving stereochemical control is a significant challenge and a key objective in the synthesis of substituted 2-azaspiro[3.3]heptane derivatives, as the stereochemistry often dictates the biological activity. The rigid, three-dimensional structure of the spirocyclic scaffold presents unique stereochemical considerations.
In the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines has been reported. rsc.org This methodology allows for the preparation of enantiomerically and diastereomerically pure compounds with high diastereomeric ratios (up to 98:2). rsc.org The stereoselectivity is attributed to the facial selectivity of the nucleophilic attack on the imine, which is influenced by the stereocenter in the chiral auxiliary.
For photochemical [2+2] cycloadditions, the stereochemical outcome is often dictated by the geometry of the reactants and the stability of the intermediate biradical. The reaction can proceed with high regioselectivity and, in some cases, stereoselectivity, depending on the specific substrates and reaction conditions.
The reduction of the ketone in this compound using reducing agents like sodium borohydride (B1222165) can lead to the formation of the corresponding alcohol. thieme-connect.com The stereoselectivity of this reduction can be influenced by the steric hindrance imposed by the spirocyclic framework and the protecting group on the nitrogen atom.
Reactivity and Derivatization Strategies of the 2 Azaspiro 3.3 Heptane Core
Functionalization at the Nitrogen Atom (N-Alkylation, N-Functionalization)
The secondary amine in the 2-azaspiro[3.3]heptane ring is a key site for introducing molecular diversity. Standard N-alkylation and N-acylation reactions are readily employed to append a wide range of substituents.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides. For instance, reaction with electrophilic reagents in polar aprotic solvents like DMSO under reflux conditions yields N-substituted derivatives. A notable example is the double N-alkylation of anilines with 3,3-bis(bromomethyl)oxetane (B1265868) to form N-aryl-2-oxa-6-azaspiro[3.3]heptanes. acs.org This reaction is particularly effective for anilines, even those with electron-withdrawing groups, which are typically poor nucleophiles. acs.org
N-Acylation and Carbamate Formation: The nitrogen can be acylated with acyl chlorides or anhydrides. For example, protection of the amino group with a Boc (tert-butyloxycarbonyl) group is a common strategy to facilitate purification and further transformations. guidechem.comthieme-connect.com Carbamates can also be formed, for instance, by reacting a hydroxylated spirocycle intermediate with amines or carbamoyl (B1232498) chlorides after activation of the hydroxyl group.
N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups at the nitrogen position.
Reductive Amination: The nitrogen can be functionalized via reductive amination with aldehydes or ketones.
These N-functionalization strategies are crucial for modulating the pharmacokinetic and pharmacodynamic properties of 2-azaspiro[3.3]heptane-based compounds. The choice of substituent can influence solubility, lipophilicity, and target-binding interactions. univ.kiev.ua
Table 1: Examples of N-Functionalization Reactions
| Reactant | Reagent(s) | Product | Reference(s) |
| 2-Azaspiro[3.3]heptane | Alkyl halide | N-Alkyl-2-azaspiro[3.3]heptane | |
| 2-Fluoro-4-nitroaniline (B181687) | 3,3-bis(bromomethyl)oxetane | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | acs.org |
| 2-Azaspiro[3.3]heptane derivative | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-2-azaspiro[3.3]heptane derivative | guidechem.comthieme-connect.com |
Transformations of the Carbonyl Group (Reduction of the β-lactam ring)
The carbonyl group in 2-azaspiro[3.3]heptan-5-one, a β-lactam, is a versatile handle for a variety of chemical transformations, most notably reduction.
Reduction to Azetidine (B1206935): The β-lactam ring can be reduced to the corresponding azetidine using reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃). rsc.orgenamine.netresearchgate.net This transformation is a key step in the synthesis of various 1-substituted 2-azaspiro[3.3]heptanes. rsc.org For example, a Staudinger [2+2]-cycloaddition between a ketene (B1206846) and an imine can produce a β-lactam intermediate, which is then reduced with aluminum hydride to yield the desired 1-substituted spirocycle. rsc.org This method has been successfully applied on a large scale. rsc.org
The reduction of the β-lactam is a fundamental strategy for accessing the saturated 2-azaspiro[3.3]heptane core from readily available starting materials.
Table 2: Reduction of the β-Lactam Ring
| Reactant | Reagent(s) | Product | Reference(s) |
| Spirocyclic β-lactam | Alane (AlH₃) | 1-Azaspiro[3.3]heptane | enamine.netresearchgate.net |
| β-Lactam intermediate | Aluminum hydride | 1-Substituted 2-azaspiro[3.3]heptane | rsc.org |
| Nitrile tosylate | Lithium aluminum hydride (LiAlH₄) | 2-Azaspiro[3.3]heptane derivative | thieme-connect.com |
Regioselective Functionalization of the Spirocyclic System
Achieving regioselective functionalization of the spirocyclic system is crucial for creating specific substitution patterns and exploring the structure-activity relationships of 2-azaspiro[3.3]heptane derivatives.
Monoborylation of Spirocyclobutenes: A notable strategy involves the regioselective monoborylation of spirocyclobutenes using a copper catalyst and a bidentate phosphine (B1218219) ligand. nih.govacs.org This method allows for the introduction of a boryl group at a specific position on the cyclobutane (B1203170) ring with complete regiocontrol. nih.govacs.org The resulting borylated spirocycle serves as a versatile intermediate for further functionalization through cross-coupling reactions, providing access to a wide array of 2,3-disubstituted spirocyclic building blocks. nih.govacs.org This approach has been scaled up to gram-scale synthesis. nih.govacs.org
This regioselective functionalization provides a powerful tool for creating novel and diverse 2-azaspiro[3.3]heptane derivatives with well-defined substitution patterns, which is highly valuable for medicinal chemistry applications. nih.govacs.org
Synthesis of Highly Functionalized Azaspiro[3.3]heptanes
The demand for novel building blocks in drug discovery has driven the development of synthetic routes to highly functionalized azaspiro[3.3]heptanes carrying multiple "exit vectors" for further derivatization. acs.orgnih.govacs.orglookchem.com
From Substituted Azetidines: One approach starts from substituted azetidines. For example, N-protected azetidin-3-ones can be converted to propargylic alcohols, which then undergo cyclization to form substituted 1-oxa-6-azaspiro[3.3]heptanes. acs.org
Multi-step Sequences: Complex functionalized azaspiro[3.3]heptanes are often synthesized through multi-step sequences. For instance, starting from epoxy bromide, a series of reactions including ring opening, cyclization with ethyl cyanoacetate, reduction, and protection/deprotection steps can lead to intermediates like tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. guidechem.com These intermediates are valuable for the selective derivatization of both the azetidine and cyclobutane rings. guidechem.com
On-DNA Synthesis: For the creation of DNA-encoded libraries, visible light-mediated energy transfer catalysis has been used for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which are related to azaspiro[3.3]heptanes. nih.gov
These methods provide access to a diverse range of functionalized azaspiro[3.3]heptanes, expanding the available chemical space for drug discovery programs. acs.orgnih.govacs.orglookchem.com
Ring Expansion and Rearrangement Reactions
Ring expansion and rearrangement reactions of the 2-azaspiro[3.3]heptane core offer pathways to other heterocyclic systems, further increasing the structural diversity of accessible compounds.
Ring Expansion: While specific examples for this compound are not detailed in the provided context, related spirocyclic systems undergo ring expansion. For instance, 2-oxa-6-azaspiro[3.3]heptane can be converted into other N/O heterocycles through ring expansion or contraction reactions.
Rearrangements: The strained nature of the spiro[3.3]heptane system can drive rearrangements under certain conditions. For example, treatment of a carbinol precursor with potassium tert-butoxide can lead to a Grob-type fragmentation, a known side reaction in oxetane (B1205548) synthesis, to form a 3-methylene azetidine instead of the desired spirocycle. acs.org
While less explored for the specific this compound core, these types of reactions represent potential avenues for generating novel scaffolds from azaspiro[3.3]heptane precursors.
Strategic Applications As Advanced Synthetic Building Blocks and Bioisosteres
Utilization in the Construction of Complex Molecular Architectures
2-Azaspiro[3.3]heptan-5-one serves as a versatile scaffold for the synthesis of intricate molecules. Its spirocyclic nature, featuring a quaternary carbon at the junction of two four-membered rings, provides a rigid core from which substituents can be projected in well-defined spatial orientations. This structural rigidity is highly sought after in drug design and other areas of chemical research where precise control over molecular shape is crucial for activity.
The ketone functionality at the 5-position and the secondary amine at the 2-position offer two distinct points for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular framework. For instance, the nitrogen atom can undergo reactions typical of secondary amines, such as acylation and alkylation. The ketone can be subjected to a wide array of transformations, including reduction to the corresponding alcohol, reductive amination, and various carbon-carbon bond-forming reactions. This dual reactivity allows for the creation of a library of derivatives with varied substitution patterns and exit vectors.
Furthermore, derivatives of 2-azaspiro[3.3]heptane have been utilized as intermediates in the synthesis of more complex heterocyclic systems. For example, the preparation of versatile azaspiro[3.3]heptanes with multiple exit vectors has been reported, highlighting their potential in creating novel molecular modules for drug discovery. lookchem.comacs.org These building blocks are expected to have significant implications for the design of new therapeutic agents. lookchem.comacs.org
Role as a Bioisostere for Common Heterocycles
A significant application of the 2-azaspiro[3.3]heptane framework lies in its role as a bioisostere for commonly used saturated heterocycles in drug discovery, such as piperidine (B6355638), piperazine, and morpholine. lookchem.comnih.gov Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile, without drastically altering its interaction with the biological target.
The 2-azaspiro[3.3]heptane scaffold has been specifically proposed as a valuable substitute for the piperidine ring. rsc.orgresearchgate.netenamine.net This substitution can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability. lookchem.comenamine.net The three-dimensional character of the spirocycle offers a more rigid and defined orientation of substituents compared to the more flexible chair and boat conformations of piperidine. nih.gov
While 2-azaspiro[3.3]heptanes are considered structural surrogates for these common heterocycles, it is important to note that their geometric properties are distinct. lookchem.comnih.gov This difference can be either advantageous or detrimental depending on the specific requirements of the biological target.
Impact on Conformational Freedom and Restriction
The spirocyclic nature of this compound inherently restricts conformational freedom compared to its monocyclic counterparts like piperidine. nih.gov The two fused four-membered rings lock the core of the molecule into a rigid conformation. This rigidity can be highly beneficial in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
By pre-organizing the substituents in a specific spatial arrangement, the 2-azaspiro[3.3]heptane scaffold can enhance binding to a biological target by ensuring an optimal fit. chemrxiv.org This contrasts with the conformational flexibility of piperidine, which can adopt multiple conformations, only one of which may be active. However, this rigidity also means that the scaffold may not be a suitable replacement in cases where conformational flexibility is required for biological activity. nih.gov
Strategies for Modulating Molecular Topology and Exit Vectors
The 2-azaspiro[3.3]heptane framework provides a unique platform for controlling molecular topology and the directionality of substituent vectors. nih.govnih.gov The spirocyclic core dictates a specific three-dimensional arrangement of atoms, and functionalization at different positions on the rings allows for the precise placement of side chains.
Exploration of Novel Chemical Space in Molecular Design
The incorporation of this compound and its derivatives into molecular design allows for the exploration of novel and underrepresented areas of chemical space. lookchem.comnih.govnih.gov The push in modern drug discovery to move away from "flat" aromatic compounds towards more three-dimensional structures has highlighted the importance of sp³-rich scaffolds like azaspiro[3.3]heptanes.
These spirocyclic systems offer a unique combination of rigidity, three-dimensionality, and tunable physicochemical properties that are not readily accessible with more traditional building blocks. lookchem.comnih.gov By providing access to novel molecular shapes and substituent orientations, 2-azaspiro[3.3]heptanes enable the design of compounds with potentially improved biological activity and intellectual property profiles. nih.gov The development of synthetic routes to highly functionalized azaspiro[3.3]heptanes further expands the accessible chemical space for drug discovery programs. lookchem.comacs.org
Integration into Scaffolds for Diverse Chemical Research
The utility of this compound and its analogs extends beyond medicinal chemistry into other areas of chemical research, including agrochemicals and materials science. lookchem.combiosynth.com
In the field of agrochemicals, these compounds can serve as important intermediates for the synthesis of new pesticides and herbicides. lookchem.comchemshuttle.com Their unique structural features may lead to the discovery of agrochemicals with novel modes of action or improved environmental profiles.
In materials science, the rigid, well-defined structure of the 2-azaspiro[3.3]heptane core makes it an interesting building block for the creation of new polymers and functional materials. smolecule.com The ability to introduce specific functional groups at defined positions allows for the tailoring of material properties such as thermal stability, solubility, and electronic characteristics.
Structural and Conformational Analysis of 2 Azaspiro 3.3 Heptan 5 One Derivatives
X-ray Crystallographic Studies for Absolute and Relative Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of both relative and absolute stereochemistry. For derivatives of 2-azaspiro[3.3]heptan-5-one, this technique is crucial for validating the spirocyclic core's geometry and the spatial arrangement of substituents.
In the study of complex molecules incorporating this scaffold, X-ray crystallography confirms the connectivity and configuration. For instance, in the development of inhibitors for the SARS-CoV-2 3C-like protease, several compounds containing the 2-azaspiro[3.3]heptane moiety were synthesized. nih.gov The crystal structures of these inhibitors bound to the enzyme were resolved, with Protein Data Bank (PDB) IDs assigned (e.g., 7T42, 7T43, 7T44). nih.gov These studies revealed not only the covalent binding to the cysteine residue in the active site but also the specific conformation adopted by the spirocycle within the binding pocket. nih.gov In one case, the electron density suggested that the spirocyclic portion of the inhibitor adopted two distinct conformations. nih.gov
Similarly, analysis of a related 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for an antibiotic, yielded high-quality crystals suitable for detailed X-ray diffraction analysis. nih.gov The resulting structure provided precise data on bond lengths, angles, and the geometry of the spiro-azetidine system, offering insights into its reactivity and potential binding modes. nih.gov The successful crystallization and structural solution are often pivotal for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. uzh.ch
Table 1: Representative Crystallographic Data for an Azaspiro[3.3]heptane Derivative This table presents data for a closely related analog, illustrating the type of information obtained from X-ray crystallography.
| Parameter | Value for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.0123(3) |
| b (Å) | 17.0152(9) |
| c (Å) | 10.2199(6) |
| β (°) | 94.041(2) |
| Volume (Å3) | 1041.53(10) |
| Z (molecules/unit cell) | 4 |
Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS for structural elucidation)
While X-ray crystallography provides solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure in solution and verifying molecular composition.
High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of novel 2-azaspiro[3.3]heptane derivatives. It provides a highly accurate mass measurement, typically within ±5 ppm of the theoretical value, which allows for the unambiguous determination of the molecular formula. For example, in the synthesis of asymmetrically substituted 2-azaspiro[3.3]heptanes, HRMS (using electrospray ionization, ESI) was used to confirm the mass of the synthesized products, such as C₁₉H₃₀NO₄S [M+H]⁺, with the found mass being 368.1894 against a calculated mass of 368.1890. rsc.org
NMR Spectroscopy , particularly two-dimensional (2D) techniques, is indispensable for the complete structural assignment of the spirocyclic framework and its substituents.
¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. The number of signals, their chemical shifts (δ), and coupling constants (J) help identify the different groups within the molecule. univ.kiev.uarsc.org
2D Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the four-membered rings.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the spirocyclic carbon atom, and for connecting substituents to the core structure. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule in solution. mdpi.com
Table 2: Representative Spectroscopic Data for 2-Azaspiro[3.3]heptane Derivatives
| Compound | Technique | Observed Data rsc.org |
|---|---|---|
| (S)-ethyl 2-((R)-tert-butylsulfinyl)-1-phenyl-2-azaspiro[3.3]heptane-1-carboxylate | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 175.6, 139.4, 128.3, 127.7, 127.4, 64.3, 60.8, 56.7, 52.7, 29.4, 28.0, 22.8, 15.5, 14.0 |
| HRMS (ESI) [M+H]⁺ | Calcd for C₁₈H₂₈NO₃S: 338.1784, Found: 338.1780 | |
| (S)-ethyl 2-((R)-tert-butylsulfinyl)-1-(p-tolyl)-2-azaspiro[3.3]heptane-1-carboxylate | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 175.6, 137.3, 136.4, 129.0, 127.4, 64.2, 60.8, 56.7, 52.7, 29.3, 27.8, 22.8, 21.1, 15.5, 14.1 |
| HRMS (ESI) [M+H]⁺ | Calcd for C₁₉H₃₀NO₃S: 352.1941, Found: 352.1945 |
Conformational Landscape and Dynamics of the Spirocyclic System
The 2-azaspiro[3.3]heptane system is characterized by its strained and rigid nature, which arises from the fusion of two four-membered rings at a single carbon atom. This rigidity is a desirable feature in drug design, as it reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial vectors. researchgate.net
The conformational landscape of the spiro[3.3]heptane core is significantly more restricted than that of a cyclohexane (B81311) or piperidine (B6355638) ring. The four-membered azetidine (B1206935) and cyclobutane (B1203170) rings are not perfectly planar and adopt slightly puckered conformations to relieve some torsional strain. The degree of this puckering can be influenced by the nature and size of substituents on the rings.
X-ray crystallographic studies of derivatives have confirmed the non-collinear geometry of the two rings. The spiro junction enforces a unique three-dimensional arrangement where the mean planes of the two rings are nearly perpendicular. However, subtle conformational flexibility can still exist. As observed in the crystal structure of a SARS-CoV-2 protease inhibitor, the spirocyclic moiety could be modeled in two different conformations, indicating that even within a protein's active site, some dynamic behavior is possible. nih.gov
Theoretical and Computational Studies of 2 Azaspiro 3.3 Heptan 5 One Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of novel molecules. researchgate.netmdpi.com These methods provide detailed information on electron distribution and orbital energies, which are essential for understanding a molecule's behavior in chemical reactions.
For an analog of 2-Azaspiro[3.3]heptan-5-one, these calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability; a smaller gap suggests a molecule is more reactive. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions with biological targets. ekb.eg In this compound, the carbonyl oxygen would represent a region of high electron density (nucleophilic), while the N-H proton would be an electron-deficient site (electrophilic).
Global reactivity descriptors derived from these calculations offer quantitative measures of reactivity. ekb.eg While specific computational data for this compound is not extensively published, the principles of these calculations allow for a robust prediction of its chemical behavior.
| Parameter | Predicted Significance for this compound Analogs |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating capability; localized around the nitrogen atom. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting capability; localized around the carbonyl group. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. ekb.eg |
| Chemical Hardness (η) & Softness (S) | Measures resistance to change in electron configuration; hard molecules have a large HOMO-LUMO gap. ekb.eg |
| Electronegativity (χ) & Electrophilicity (ω) | Quantifies the ability of the molecule to attract electrons. ekb.eg |
Molecular Modeling and Docking Studies to Guide Scaffold Design
Molecular modeling and docking are powerful computational techniques used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a biological target, such as a protein or enzyme. jddtonline.info These methods are instrumental in guiding the design of new scaffolds by providing insights into the molecular interactions that govern biological activity. researchgate.net Spirocyclic scaffolds are particularly valued in drug design for their inherent three-dimensionality and structural novelty. nih.govwesleyan.edu
The process begins with generating a 3D model of the this compound analog. A virtual screening can then be performed where the compound is "docked" into the active site of a target protein. jddtonline.info Docking algorithms calculate the most favorable binding poses and estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). frontiersin.org A lower binding energy generally indicates a more stable and potent interaction. nih.gov
These studies reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the target's active site. acs.org For instance, the carbonyl group of this compound could act as a hydrogen bond acceptor, while the N-H group could serve as a hydrogen bond donor. By analyzing these interactions, medicinal chemists can strategically modify the scaffold to enhance binding affinity and selectivity, leading to the development of more effective therapeutic agents. researchgate.net
| Compound Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Analog A | Kinase XYZ | -8.5 | Asp145 | Hydrogen Bond (with N-H) |
| Analog A | Kinase XYZ | -8.5 | Val27 | Hydrophobic Interaction |
| Analog B | Protease ABC | -9.2 | Gly101 | Hydrogen Bond (with C=O) |
| Analog B | Protease ABC | -9.2 | Phe120 | π-π Stacking |
Strain Energy Analysis of the Spirocyclic Core
Spirocyclic compounds, particularly those containing small rings like cyclobutane (B1203170), possess significant ring strain. This strain energy—the excess energy resulting from non-ideal bond angles and steric repulsions—can influence the molecule's stability and reactivity. Computational methods provide a direct way to calculate this strain.
The parent scaffold, spiro[3.3]heptane, is composed of two cyclobutane rings sharing a central carbon atom. The total strain energy for spiro[3.3]heptane has been calculated to be 51.0 kcal/mol. mdpi.com This value is slightly lower than the sum of the strain energies of two separate cyclobutane molecules (2 x 26.8 kcal/mol = 53.6 kcal/mol), illustrating the principle of ring strain additivity. mdpi.com The slight deviation arises from the unique geometric constraints imposed by the spirocyclic fusion.
| Molecule | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclobutane | 26.8 | mdpi.com |
| Spiro[3.3]heptane | 51.0 | mdpi.com |
| Sum of two Cyclobutane rings | 53.6 | mdpi.com |
Prediction of Conformational Preferences and Molecular Recognition Features
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold is a defining characteristic that dictates its conformational preferences and role in molecular recognition. nih.govresearchgate.net Unlike flexible aliphatic chains, the spirocyclic core of this compound holds substituents in well-defined spatial orientations. This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The 2-azaspiro[3.3]heptane motif has been explored as a bioisostere for piperidine (B6355638), offering a different geometric presentation of functional groups. nih.govuniv.kiev.ua
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The features of a molecule that govern these interactions are its recognition features. For analogs of this compound, these features are determined by its shape and the placement of functional groups. Computational methods can predict the preferred conformations of these molecules and map out their potential interaction points.
A related concept is that of Molecular Recognition Features (MoRFs), which are short, disordered regions in proteins that become structured upon binding to a partner. nih.goviu.edu While the spirocyclic core itself is rigid, flexible substituents attached to it could potentially act as MoRFs, adopting specific conformations to maximize favorable interactions within a binding pocket. iu.edu Understanding these preferences is key to designing spirocyclic molecules that can effectively and selectively interact with their intended biological targets.
| Molecular Feature | Structural Origin | Potential Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor | N-H group at position 2 | Forms directed interactions with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |
| Hydrogen Bond Acceptor | C=O group at position 5 | Accepts hydrogen bonds from donor groups (e.g., N-H, O-H) in a receptor. |
| Rigid 3D Scaffold | Spiro[3.3]heptane core | Orients substituents in precise vectors, providing shape complementarity with a binding site. nih.gov |
| Hydrophobic Patches | Aliphatic -CH2- groups | Participates in van der Waals and hydrophobic interactions. |
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Asymmetric Synthetic Methodologies
While methods for the synthesis of azaspiro[3.3]heptanes exist, the development of more efficient and highly enantioselective routes remains a critical area of research. rsc.orgacs.org Current strategies often involve multi-step sequences, and achieving high stereocontrol can be challenging. rsc.orgrsc.org Future work should focus on the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to enable direct and asymmetric access to the 2-azaspiro[3.3]heptan-5-one core.
A promising approach involves the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral imines, which has shown potential for producing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgrsc.org Further refinement of this and similar methodologies could lead to more practical and scalable syntheses. Additionally, exploring enzymatic resolutions and desymmetrization strategies for racemic or prochiral precursors could provide alternative and highly efficient pathways to enantiopure this compound derivatives. The development of such methods would be instrumental in advancing the use of these compounds in drug discovery, where specific stereoisomers often exhibit desired biological activity. researchgate.net
Expanding the Scope of Functionalization and Derivatization Reactions
The ability to introduce a wide array of functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. acs.orgnih.govlookchem.com While some derivatization has been explored, a significant opportunity exists to expand the chemical space accessible from this core structure. acs.orgnih.govdntb.gov.ua
Future research should target the development of regioselective and stereoselective functionalization reactions at various positions of the spirocyclic framework. This includes exploring late-stage C-H activation and functionalization, which would allow for the direct introduction of substituents without the need for pre-installed functional handles. Furthermore, the development of novel methods for the selective modification of the lactam nitrogen and the α-carbon to the carbonyl group would provide access to a diverse range of analogs. Investigations into ring-opening reactions of the cyclobutanone (B123998) moiety could also lead to novel and structurally complex scaffolds. The preparation of versatile azaspiro[3.3]heptanes with multiple "exit vectors" for further chemical modification is a key strategy for their application in drug discovery. nih.govlookchem.com
| Reaction Type | Position of Functionalization | Potential Reagents/Conditions | Desired Outcome |
| Asymmetric Alkylation | C1 | Chiral phase-transfer catalysts, organocatalysts | Enantiomerically enriched 1-substituted derivatives |
| C-H Activation | C4, C6 | Palladium, rhodium, or iridium catalysts | Direct introduction of aryl, alkyl, or other functional groups |
| N-Arylation/N-Alkylation | N2 | Buchwald-Hartwig or Ullmann conditions | Diverse N-substituted analogs |
| α-Functionalization | C4 | Enolate chemistry, organocatalysis | Introduction of substituents adjacent to the carbonyl |
| Ring-Opening Polymerization | Carbonyl | Anionic or cationic initiators | Novel biodegradable polymers |
Computational Design of Next-Generation Spirocyclic Scaffolds
The integration of computational chemistry and molecular modeling offers a powerful tool for the rational design of novel spirocyclic scaffolds with tailored properties. smolecule.comsmolecule.com In silico methods can be employed to predict the physicochemical properties, conformational preferences, and biological activities of virtual libraries of this compound derivatives, thereby guiding synthetic efforts toward the most promising candidates. rsc.org
Future computational studies could focus on:
Conformational Analysis: A deeper understanding of the three-dimensional shapes and flexibility of different substituted 2-azaspiro[3.3]heptan-5-ones to better predict their binding to biological targets. rsc.org
Pharmacophore Modeling: Identifying the key structural features required for interaction with specific receptors or enzymes to design more potent and selective inhibitors.
Quantum Mechanical Calculations: Elucidating reaction mechanisms for novel synthetic transformations and predicting the reactivity of different positions on the spirocyclic core.
Virtual Screening: Docking large libraries of virtual this compound analogs into the active sites of therapeutically relevant proteins to identify potential new drug leads. smolecule.com
By leveraging these computational approaches, researchers can accelerate the discovery and optimization of next-generation spirocyclic compounds for various applications.
Applications in New Areas of Chemical Biology and Material Science
The unique properties of the this compound scaffold suggest its potential for applications beyond traditional medicinal chemistry. smolecule.comsmolecule.com Its rigid, three-dimensional structure and the presence of both a lactam and secondary amine functionality make it an attractive building block for the development of novel materials and chemical biology tools.
In chemical biology , derivatives of this compound could be explored as:
Molecular Probes: Fluorescently labeled or biotinylated analogs could be synthesized to study biological processes and protein-ligand interactions.
PROTACs (Proteolysis-Targeting Chimeras): The spirocyclic core could serve as a rigid linker to connect a target-binding ligand and an E3 ligase-recruiting moiety for targeted protein degradation.
Peptidomimetics: The constrained conformation of the scaffold could be used to mimic peptide secondary structures and develop inhibitors of protein-protein interactions.
In material science , the this compound unit could be incorporated into:
Polymers: The lactam functionality could potentially undergo ring-opening polymerization to create novel polyamides with unique thermal and mechanical properties.
Functional Materials: The ability to introduce various functional groups could lead to the development of new materials for applications in areas such as catalysis, separation science, and electronics. smolecule.com
The exploration of these new frontiers will undoubtedly expand the utility of this compound and solidify its position as a versatile and valuable chemical entity.
Q & A
Q. What are the most common synthetic routes for 2-Azaspiro[3.3]heptan-5-one, and how are intermediates characterized?
The synthesis typically involves LiAlH4-mediated reductions or Dess-Martin Periodinane oxidations to construct the spirocyclic core. For example:
- Stepwise reduction : LiAlH4 reduces esters to alcohols (e.g., conversion of 2-tert-butyl derivatives to amino alcohols in THF at -40°C), followed by purification via vacuum distillation (yields: 67–91%) .
- Oxidation : Dess-Martin Periodinane oxidizes primary alcohols to aldehydes (e.g., converting BOC-protected alcohols to aldehydes in DCM at 0°C), with purity confirmed by flash chromatography or NMR .
Q. Characterization methods :
Q. How is this compound utilized as a bioisostere in drug design?
The compound mimics piperidine but offers enhanced rigidity and 3D shape, improving binding selectivity. Applications include:
- Anesthetics : Derivatives of Bupivacaine with 2-azaspiro scaffolds show 5× reduced toxicity and increased water solubility .
- Kinase inhibitors : 6-Amino derivatives inhibit CDK1/CDK2/CDK5 kinases (IC < 100 nM), critical for cancer therapy .
Advanced Research Questions
Q. How can diastereoselectivity challenges in spirocyclic synthesis be addressed?
Methodological strategies :
- Chiral auxiliaries : Use enantiopure imines in [2+2] cycloadditions to control stereochemistry (e.g., 95% ee achieved via chiral ligands) .
- Photocatalysis : Visible-light-driven [2+2] cycloadditions improve regioselectivity (e.g., polysubstituted derivatives via intermolecular reactions) .
- Cryogenic conditions : Reactions at -20°C to 0°C minimize side reactions (e.g., LiAlH4 reductions in THF) .
Data interpretation : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 10 mol% photocatalyst) to optimize yields .
Q. How do structural modifications influence the pharmacokinetic profile of this compound derivatives?
Key modifications and effects :
Analytical validation : Use logP measurements (e.g., shake-flask method) and HPLC-UV to quantify solubility changes .
Q. How can contradictions in reported biological activity data be resolved?
Case example : Discrepancies in kinase inhibition (CDK1 vs. CDK5 selectivity):
- Experimental design : Standardize assay conditions (ATP concentration, incubation time). For instance, CDK1 inhibition is ATP-dependent, requiring fixed [ATP] = 10 µM .
- Data normalization : Use Z-factor validation to exclude false positives (≥0.5 indicates robust assays) .
- Structural analysis : Compare co-crystal structures (PDB) to identify binding pocket variations (e.g., CDK1’s larger hydrophobic cleft) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
